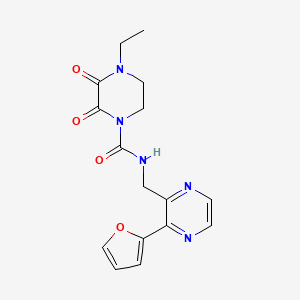

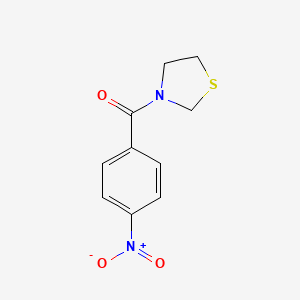

(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone” is a complex organic molecule. It likely contains a nitrophenyl group, a thiazolidine ring, and a methanone group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation . The catalytic reduction of 4-nitrophenol (4-NP) is a common reaction used to assess the activity of nanostructured materials .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, 4-nitrophenol, a related compound, is known to undergo catalytic reduction in the presence of nanostructured materials .Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

Several studies focus on the synthesis and chemical characterization of derivatives related to "(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone". For instance, Belyaeva et al. (2018) demonstrated the one-step synthesis of this compound through the simultaneous double C2/C3 functionalization of quinoline, highlighting its potential in facilitating complex organic syntheses (Belyaeva et al., 2018). Similarly, Shahana and Yardily (2020) synthesized novel compounds incorporating thiazole and thiophene units, providing insights into structural optimization and vibrational spectra through density functional theory (DFT) calculations, pointing towards its applications in designing compounds with specific electronic and structural properties (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Activity

Research by Sharma et al. (2009) synthesized derivatives of (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones to evaluate their antimicrobial and antiviral potential. The study indicated no significant antibacterial activity but suggested some antifungal potential against Aspergillus niger and Candida albicans, which could be further developed as antifungal agents (Sharma et al., 2009).

Pharmacological Applications

Another aspect of research involves exploring the pharmacological potential of these compounds. Litvinchuk et al. (2021) developed a method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating selective antibacterial activity, which suggests that these compounds could serve as leads in the development of new antimicrobial agents (Litvinchuk et al., 2021).

Antioxidant Properties

Ranganatha et al. (2014) synthesized a series of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase inhibition and antioxidant properties, indicating the potential therapeutic applications of these compounds in treating conditions associated with oxidative stress (Ranganatha et al., 2014).

Electrochemical and Electrochromic Properties

Hu et al. (2013) investigated two novel polymers containing carbazole and phenyl-methanone units, unveiling their electrochromic properties. This research opens up possibilities for using these compounds in electrochromic devices and materials science applications (Hu et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEFHTUNNALUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)

![N-cyclohexyl-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2794461.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![2,2-dimethyl-N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}propanamide](/img/structure/B2794468.png)

![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)

![N-[2-(1-adamantyl)ethyl]-N-ethylamine](/img/structure/B2794472.png)